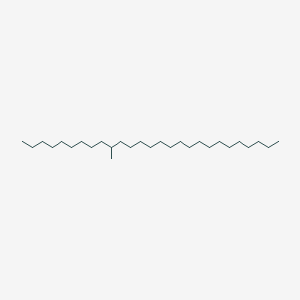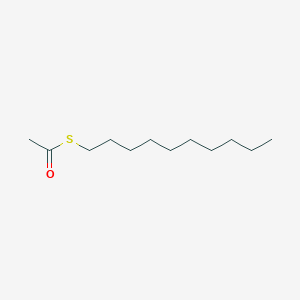
S-Decyl ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Decyl ethanethioate: is an organic compound with the molecular formula C12H24OS It is a thioester, which means it contains a sulfur atom replacing the oxygen atom in the ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: S-Decyl ethanethioate can be synthesized through the reaction of decyl alcohol with ethanethioic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: S-Decyl ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfur atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioesters.
Applications De Recherche Scientifique
Chemistry: S-Decyl ethanethioate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential role in modulating enzyme activity. It can act as an inhibitor or activator of certain enzymes, providing insights into enzyme mechanisms and functions.
Medicine: The compound’s ability to interact with biological molecules has led to investigations into its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or pathways.
Industry: this compound is used in the fragrance industry due to its distinctive odor. It is also employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which S-Decyl ethanethioate exerts its effects involves its interaction with molecular targets such as enzymes. The thioester group can form covalent bonds with active site residues, leading to inhibition or activation of enzymatic activity. This interaction can modulate various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
S-Methyl ethanethioate: A smaller thioester with similar reactivity but different physical properties.
S-Ethyl ethanethioate: Another thioester with a shorter alkyl chain, affecting its solubility and reactivity.
S-Propyl ethanethioate: Similar structure with a propyl group, offering different steric and electronic effects.
Uniqueness: S-Decyl ethanethioate’s longer alkyl chain provides unique hydrophobic properties, making it more suitable for applications requiring non-polar characteristics. Its reactivity and ability to form stable thioester bonds also distinguish it from shorter-chain analogs.
Propriétés
Numéro CAS |
1534-09-4 |
|---|---|
Formule moléculaire |
C12H24OS |
Poids moléculaire |
216.39 g/mol |
Nom IUPAC |
S-decyl ethanethioate |
InChI |
InChI=1S/C12H24OS/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h3-11H2,1-2H3 |
Clé InChI |
QOBXPHDQCFZNIF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCSC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14170018.png)
![N-[(Furan-2-yl)methyl]-2-oxo-2-[3-(trifluoromethyl)anilino]ethan-1-aminium](/img/structure/B14170022.png)


![(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide](/img/structure/B14170030.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14170036.png)
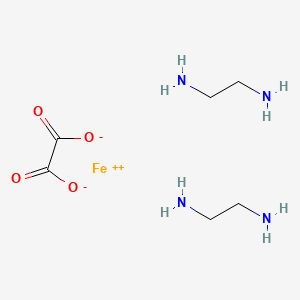
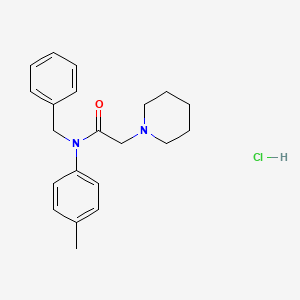
![1-[(E)-(4-bromophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14170055.png)
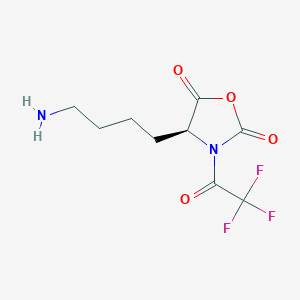
![3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B14170063.png)


